6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate
Description
6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate is a synthetic coumarin-derived ester featuring a benzyloxycarbonyl (Cbz)-protected norvaline moiety. The compound integrates a chromenone core substituted with chlorine (6-position) and methyl (4-position) groups, which are critical for modulating electronic and steric properties. The Cbz group on the norvalinate side chain serves as a protective group during synthesis, enhancing stability and influencing solubility .
Properties
IUPAC Name |
(6-chloro-4-methyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO6/c1-3-7-18(25-23(28)29-13-15-8-5-4-6-9-15)22(27)31-20-12-19-16(11-17(20)24)14(2)10-21(26)30-19/h4-6,8-12,18H,3,7,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLAELGHWBQMLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC1=C(C=C2C(=CC(=O)OC2=C1)C)Cl)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate typically involves multiple steps:
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Formation of the Coumarin Core: : The coumarin core can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For this compound, 6-chloro-4-methyl-2-oxo-2H-chromen-7-ol is prepared by reacting 4-methylphenol with ethyl acetoacetate in the presence of a Lewis acid like aluminum chloride.
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Introduction of the Norvalinate Ester: : The norvalinate ester is introduced by reacting the coumarin derivative with N-[(benzyloxy)carbonyl]norvaline. This step typically involves esterification reactions under mild conditions using coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Pechmann condensation and automated esterification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the coumarin core, potentially converting them to alcohols.
Substitution: The chloro group at the 6-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in the presence of a base.
Major Products
Oxidation: 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate carboxylic acid.
Reduction: 6-chloro-4-methyl-2-hydroxy-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate.
Substitution: 6-amino-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its coumarin core is a versatile scaffold for developing new materials with unique optical and electronic properties.
Biology
Biologically, coumarin derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound, with its specific substitutions, is studied for its potential to inhibit enzymes like DNA gyrase and topoisomerase, making it a candidate for antibacterial and anticancer drug development.
Medicine
In medicine, the compound’s ability to interact with various biological targets makes it a potential therapeutic agent. Its derivatives are explored for use in anticoagulant therapies, similar to other coumarins like warfarin.
Industry
Industrially, coumarin derivatives are used in the production of dyes, perfumes, and optical brighteners. This compound’s unique structure could lead to new applications in these fields.
Mechanism of Action
The mechanism of action of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate involves its interaction with specific molecular targets. The coumarin core can intercalate into DNA, disrupting its function and inhibiting enzymes like DNA gyrase. The chloro and methyl substitutions enhance its binding affinity and specificity, while the norvalinate ester improves its solubility and bioavailability.
Comparison with Similar Compounds
Structural Analog: 6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-valinate
Key Differences :
- Protective Group : Replaces the Cbz group with a 4-methylphenylsulfonyl (tosyl) group.
- Amino Acid Backbone: Utilizes L-valine instead of norvaline, introducing a branched isopropyl side chain.
- Stereochemistry: The valine residue is explicitly (S)-configured, whereas the norvalinate in the target compound lacks stereochemical specification in available data .
Physicochemical Impact :
- The tosyl group increases molecular weight (MW: ~465.5 g/mol) and hydrophobicity compared to the Cbz analog (MW: ~465.55 g/mol).
- The branched valine side chain may reduce conformational flexibility relative to norvaline’s linear chain .
Alkyl-Substituted Coumarin Analogs
Two analogs from screening libraries () share the Cbz-norvalinate moiety but differ in coumarin substitution:
| Compound Name | 4-Position Substituent | Molecular Formula | Molecular Weight (g/mol) | Availability |
|---|---|---|---|---|
| 4-butyl-8-methyl-2-oxo-2H-1-benzopyran-7-yl | Butyl | C27H31NO6 | 465.55 | 3 mg |
| 4-propyl-8-methyl-2-oxo-2H-1-benzopyran-7-yl | Propyl | Not reported | Not reported | Limited |
Key Observations :
- Alkyl Chain Length : The butyl/propyl substituents at the coumarin 4-position enhance lipophilicity compared to the methyl group in the target compound. This may improve membrane permeability but reduce aqueous solubility.
Functional Group Analysis: Cbz vs. Alternative Protecting Groups
The Cbz group in the target compound contrasts with other protective strategies observed in analogs:
Implications :
- The Cbz group offers reversible protection, advantageous in prodrug design, whereas tosyl groups provide robustness under acidic conditions .
Biological Activity
6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate is a synthetic compound belonging to the coumarin family, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 365.81 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to 6-chloro-4-methyl-2-oxo-2H-chromen have significant anti-inflammatory properties. For instance, a related compound was tested for its ability to inhibit albumin denaturation, a marker of anti-inflammatory activity. The results showed that the compound exhibited greater activity compared to traditional anti-inflammatory agents like ibuprofen, with an IC50 value of 208.92 µM compared to ibuprofen's 368.66 µM .
Antioxidant Activity
The antioxidant properties of coumarins have been well-documented, and derivatives of this compound are no exception. Studies have demonstrated that these compounds can scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases.
Enzyme Inhibition
6-Chloro-4-methyl-2-oxo-2H-chromen derivatives have shown promise in inhibiting various enzymes linked to disease processes. For example, they may inhibit xanthine oxidase, an enzyme involved in uric acid production, thereby potentially benefiting conditions like gout .
Structure-Activity Relationship (SAR)
The biological activity of coumarin derivatives is often influenced by structural modifications. The presence of the chloro group at the 6-position and the methyl group at the 4-position has been associated with enhanced biological activity. Furthermore, the introduction of the benzyloxycarbonyl group at the nitrogen position appears to increase solubility and bioavailability.
Case Studies
- In Vitro Studies : A study evaluated the anti-inflammatory effects of a related compound using human serum albumin as a model. The compound demonstrated significant inhibition of albumin denaturation, suggesting its potential as a therapeutic agent against inflammation .
- Comparative Analysis : A comparative study on various coumarin derivatives highlighted that those with similar structural features to 6-chloro-4-methyl-2-oxo-2H-chromen exhibited potent antioxidant and anti-inflammatory activities, emphasizing the importance of specific functional groups in enhancing biological effects .
Q & A
What are the recommended synthetic routes for 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate?
Level : Basic (Synthesis Methodology)
Answer :
The synthesis typically involves a multi-step process:
- Step 1 : Preparation of the 7-hydroxycoumarin core. Chlorination and methylation at the 6- and 4-positions can be achieved using reagents like POCl₃ for chlorination and methyl iodide for alkylation under basic conditions .
- Step 2 : Protection of the norvaline amino group using benzyloxycarbonyl (Cbz) groups. This is often done via reaction with benzyl chloroformate in the presence of a base like NaHCO₃ .
- Step 3 : Esterification of the 7-hydroxy group with the Cbz-protected norvaline. Carbodiimide coupling agents (e.g., DCC/DMAP) are commonly used to activate the carboxylic acid for ester formation .
Validation : Purity is confirmed via HPLC and NMR, with mass spectrometry for molecular weight verification.
How is the compound structurally characterized in crystallographic studies?
Level : Basic (Structural Analysis)
Answer :
X-ray crystallography is the gold standard:
- Data Collection : Single-crystal diffraction data are collected using synchrotron radiation or lab-based sources.
- Structure Solution : Programs like SHELXS/SHELXD (for phase determination) and SHELXL (for refinement) are employed to resolve anisotropic displacement parameters and hydrogen bonding networks .
- Visualization : Tools like ORTEP-3 or WinGX generate thermal ellipsoid plots and analyze bond angles/torsions (e.g., C–O–C ester linkages and coumarin ring planarity) .
Key Parameters : Bond angles (e.g., N–C–S in related structures: 112.71–124.23°) and torsion angles (e.g., C11–N6–C8–C7: -87.5°) are critical for validating stereochemistry .
What biological activities are associated with this compound?
Level : Basic (Bioactivity Screening)
Answer :
While direct data on this compound is limited, structurally analogous coumarins exhibit:
- Enzyme Inhibition : Interaction with serine proteases or cytochrome P450 enzymes via the coumarin core and ester substituents .
- Antimicrobial Activity : Chlorine and hydrophobic groups (e.g., benzyloxycarbonyl) enhance membrane disruption in Gram-positive bacteria .
- Fluorescence Properties : The chromen-2-one core enables use as a fluorescent probe for cellular imaging .
Methodological Note : Bioassays should include dose-response curves (IC₅₀/EC₅₀) and controls for autofluorescence in imaging studies .
How can researchers resolve contradictions in reported biological activity data?
Level : Advanced (Data Analysis)
Answer :
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., fixed incubation times, solvent controls). Use orthogonal assays (e.g., enzymatic vs. cellular) to confirm activity .
- Structural Analogues : Compare activity of derivatives (e.g., 6-chloro vs. 6-nitro substitutions) to isolate substituent effects .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) can predict binding modes to targets like kinases or proteases, reconciling discrepancies between in vitro and in vivo results .
What methodologies are recommended for elucidating its mechanism of action?
Level : Advanced (Mechanistic Studies)
Answer :
- Kinetic Studies : Use stopped-flow spectroscopy to measure enzyme inhibition rates (e.g., trypsin or chymotrypsin) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with target proteins .
- Metabolomics : LC-MS/MS can track metabolic stability and identify degradation products in hepatic microsomal assays .
How can crystallization conditions be optimized for X-ray analysis?
Level : Advanced (Crystallography)
Answer :
- Screening : Use sparse matrix screens (e.g., Hampton Research Crystal Screens) with varied pH (5–8) and PEG/ionic precipitants.
- Additives : Introduce small molecules (e.g., n-octyl β-D-glucoside) to improve crystal morphology .
- Cryoprotection : Soak crystals in glycerol or ethylene glycol before flash-freezing to mitigate ice formation .
What strategies improve enantiomeric purity during synthesis?
Level : Advanced (Synthetic Chemistry)
Answer :
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or enzymatic resolution with lipases .
- Asymmetric Catalysis : Employ Evans’ oxazolidinones or Jacobsen’s catalysts for stereoselective coupling of the norvaline moiety .
- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., temperature, solvent) to favor a single enantiomer during esterification .
How can computational methods predict its photophysical properties?
Level : Advanced (Computational Chemistry)
Answer :
- TD-DFT Calculations : Predict UV-Vis absorption spectra (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to correlate with experimental λmax .
- Solvatochromism Analysis : Use COSMO-RS to model solvent effects on fluorescence quantum yield .
- Molecular Dynamics : Simulate aggregation-induced emission (AIE) behavior in aqueous environments .
What are the challenges in assessing metabolic stability?
Level : Advanced (ADME Studies)
Answer :
- Phase I Metabolism : Cytochrome P450 enzymes (e.g., CYP3A4) may oxidize the benzyloxycarbonyl group. Use LC-MS to identify hydroxylated metabolites .
- Ester Hydrolysis : Monitor pH-dependent degradation in plasma stability assays. Consider prodrug strategies to enhance stability .
- Species Variability : Compare metabolic rates across human, rat, and mouse liver microsomes to extrapolate in vivo behavior .
How can researchers evaluate its potential as a fluorescent probe?
Level : Advanced (Application Development)
Answer :
- Quantum Yield Measurement : Use integrating sphere setups with reference dyes (e.g., fluorescein) .
- Cell Permeability : Confocal microscopy in live cells (e.g., HeLa) with organelle-specific stains (e.g., MitoTracker) to assess localization .
- Photobleaching Resistance : Compare intensity decay under continuous illumination (e.g., 488 nm laser) vs. commercial probes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
